molecular formula C8H9NO3 B140327 2,4-Dimethoxypyridine-3-carbaldehyde CAS No. 139549-08-9

2,4-Dimethoxypyridine-3-carbaldehyde

Cat. No.: B140327
CAS No.: 139549-08-9
M. Wt: 167.16 g/mol
InChI Key: XKWFXQZQXQXGKH-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridine-3-carbaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 4 positions and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxypyridine-3-carbaldehyde typically involves the methoxylation of pyridine derivatives followed by formylation. One common method includes the reaction of 2,4-dimethoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 2,4-Dimethoxypyridine-3-carboxylic acid

    Reduction: 2,4-Dimethoxypyridine-3-methanol

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

2,4-Dimethoxypyridine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxypyridine-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules. These interactions can modulate various molecular targets and pathways, making it a versatile compound in chemical biology .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

    2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups and an aldehyde group.

Uniqueness

2,4-Dimethoxypyridine-3-carbaldehyde is unique due to the combination of methoxy and aldehyde functional groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2,4-dimethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWFXQZQXQXGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597818
Record name 2,4-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139549-08-9
Record name 2,4-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of the commercially available 2-chloro-4-methoxy-pyridine-3-carbaldehyde (23) with NaOMe in MeOH affords 2,4-dimethoxy-pyridine-3-carbaldehyde (24).
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